3-Ethoxy-4-nitro-1H-pyrazole

Catalog No.
S1947395
CAS No.
400878-03-7
M.F
C5H7N3O3
M. Wt
157.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxy-4-nitro-1H-pyrazole

CAS Number

400878-03-7

Product Name

3-Ethoxy-4-nitro-1H-pyrazole

IUPAC Name

5-ethoxy-4-nitro-1H-pyrazole

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

InChI

InChI=1S/C5H7N3O3/c1-2-11-5-4(8(9)10)3-6-7-5/h3H,2H2,1H3,(H,6,7)

InChI Key

PFGDUBXKJBQGRB-UHFFFAOYSA-N

SMILES

CCOC1=C(C=NN1)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=NN1)[N+](=O)[O-]

3-Ethoxy-4-nitro-1H-pyrazole is an organic compound characterized by its unique pyrazole ring structure, which includes an ethoxy group and a nitro group at specific positions on the ring. Its molecular formula is C5_5H7_7N3_3O3_3, with a molecular weight of 157.13 g/mol. The compound has garnered interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and chemical reactivity.

The chemical behavior of 3-Ethoxy-4-nitro-1H-pyrazole can be characterized by several reactions typical of nitro-substituted pyrazoles:

  • Nucleophilic Substitution: The nitro group can undergo nucleophilic substitution reactions, potentially leading to the formation of various derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine, which may alter the compound's biological activity.
  • Condensation Reactions: This compound can participate in condensation reactions with aldehydes or ketones, forming more complex structures.

These reactions are essential for synthesizing derivatives that may exhibit enhanced or altered biological properties.

3-Ethoxy-4-nitro-1H-pyrazole has shown promising biological activities in preliminary studies:

  • Antimicrobial Activity: Certain derivatives of pyrazoles have demonstrated effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.
  • Anti-inflammatory Properties: Some studies suggest that pyrazole compounds may exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.
  • Potential as Explosives: Due to its nitro group, 3-Ethoxy-4-nitro-1H-pyrazole may also find applications in the development of energetic materials or explosives .

The synthesis of 3-Ethoxy-4-nitro-1H-pyrazole can be achieved through several methods:

  • Nitration of Ethoxy-Pyrazoles: Starting from ethoxy-substituted pyrazoles, nitration can introduce the nitro group at the desired position.
  • Reflux Method: A common method involves refluxing ethoxy-pyrazole with a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids to achieve high yields .
  • One-Pot Synthesis: Recent advancements have led to one-pot synthesis techniques that streamline the process, combining multiple reaction steps into a single procedure.

These methods highlight the versatility in synthesizing this compound and its derivatives.

3-Ethoxy-4-nitro-1H-pyrazole has several potential applications:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development targeting infections and inflammation.
  • Agricultural Chemicals: The antimicrobial properties could be exploited in developing pesticides or herbicides.
  • Material Science: Its unique chemical structure allows for exploration in creating new materials, particularly those requiring specific energetic properties.

Interaction studies involving 3-Ethoxy-4-nitro-1H-pyrazole focus on its reactivity with biological macromolecules and other chemicals:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its potential therapeutic effects.
  • Reactivity with Nucleophiles: Investigating how it reacts with various nucleophiles can help predict its behavior in biological systems.

These studies are crucial for assessing the safety and efficacy of this compound in practical applications.

Several compounds share structural similarities with 3-Ethoxy-4-nitro-1H-pyrazole. Here are some notable ones:

Compound NameStructure FeaturesUnique Aspects
3-Nitro-1H-pyrazoleNitro group at position 3Commonly studied for explosive properties
4-Nitro-1H-pyrazoleNitro group at position 4Exhibits different reactivity patterns
5-Ethyl-4-methylpyrazoleEthyl and methyl substitutionsPotentially different biological activities
3-Ethyl-5-methylpyrazoleEthyl and methyl substitutionsMay show unique pharmacological profiles

The uniqueness of 3-Ethoxy-4-nitro-1H-pyrazole lies in its combination of an ethoxy group and a nitro group on the pyrazole ring, which may lead to distinctive chemical reactivity and biological activity compared to other similar compounds.

XLogP3

0.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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